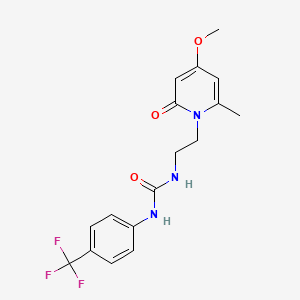
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound notable for its potential biological activities, particularly in the field of cancer research. This compound exhibits significant interactions with various molecular targets, primarily through its mechanism of action involving histone methyltransferase EZH2 inhibition.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine derivative with methoxy and methyl substituents.
- An ethyl chain linking to a urea moiety.
- A trifluoromethyl group on the phenyl ring, enhancing its lipophilicity and biological activity.
Molecular Formula : C17H17F3N2O3
Molecular Weight : 354.32 g/mol
The primary mechanism of action for this compound involves the inhibition of EZH2, an enzyme critical for gene silencing through histone methylation. By inhibiting this enzyme, the compound may reverse epigenetic silencing of tumor suppressor genes, thereby potentially restoring their function in cancer cells .
Anticancer Properties
Research indicates that this compound demonstrates promising anticancer properties. It has been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis in resistant cancer cells by reactivating silenced tumor suppressor genes .
Case Studies
- Inhibition of EZH2 : A study highlighted the compound's ability to bind competitively to the active site of EZH2, effectively blocking its methyltransferase activity. This interaction was characterized through biochemical assays demonstrating a significant decrease in histone H3 lysine 27 trimethylation (H3K27me3), a marker of gene silencing .
- Cell Line Studies : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. The IC50 values indicated potent activity against these cancer cells, suggesting its potential as a therapeutic agent .
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Inhibition of EZH2 resulted in reactivation of tumor suppressor genes. |
| Study 2 | Significant reduction in cell viability in breast cancer cell lines with IC50 values indicating high potency. |
| Study 3 | Induction of apoptosis in resistant cancer cells through modulation of epigenetic markers. |
Properties
IUPAC Name |
1-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11-9-14(26-2)10-15(24)23(11)8-7-21-16(25)22-13-5-3-12(4-6-13)17(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTOQJLEDJUJFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














